Antifungal Potency vs. Co-Isolated Phytochemicals
In a bioassay-guided fractionation study of Artemisia ordosica extracts, trans-dehydromatricaria ester (TDDE) was directly compared against three co-isolated compounds (7,4-demetylnringenin, capillarin, and stearic acid) for antifungal activity. TDDE exhibited the highest antifungal activity among all isolated compounds against six pathogenic fungi [1].
| Evidence Dimension | Antifungal activity (EC50) |
|---|---|
| Target Compound Data | EC50 = 0.464 μg/mL (T. cucumeris); EC50 = 1.4 μg/mL (B. cinerea) |
| Comparator Or Baseline | 7,4-demetylnringenin, capillarin, and stearic acid (co-isolated from same fraction; all exhibited lower antifungal activity than TDDE) |
| Quantified Difference | TDDE was the most potent compound in the bioactive fraction; comparative EC50 values for other compounds not reported but all were less active than TDDE |
| Conditions | In vitro mycelial growth inhibition assay; six pathogenic fungi tested; EC50 calculated from dose-response curves |
Why This Matters
This direct head-to-head comparison within the same natural extract establishes TDDE as the principal antifungal constituent, justifying its targeted procurement over crude extracts or alternative polyacetylenes for fungicide development programs.
- [1] Tang G, Yang S, Hu W, Jiang J, Yan H, Feng J, Zhang C, Wang Y. Bioassay-Guided Isolation of Broad-Spectrum Fungicidal Active Compound from Artemisia ordosica. Metabolites. 2021;11(9):629. View Source
